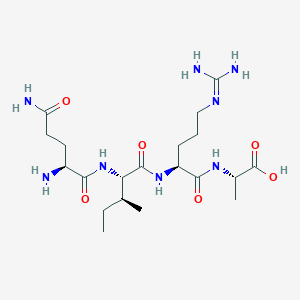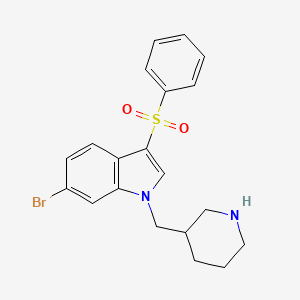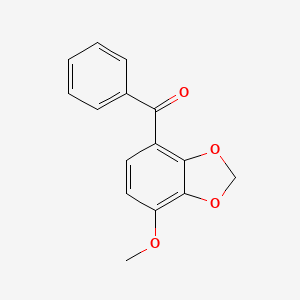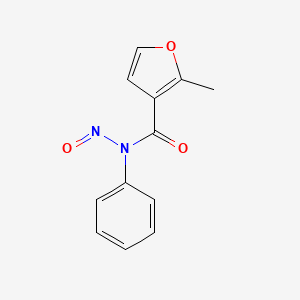
L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitinil-L-alanina es un compuesto peptídico complejo. Está compuesto por los aminoácidos L-glutamina, L-isoleucina, L-ornitina y L-alanina, con un grupo diaminometilideno unido al residuo de L-ornitina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Glutaminil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitinil-L-alanina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El grupo diaminometilideno se introduce a través de una reacción de acoplamiento específica con el residuo de L-ornitina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar SPPS a gran escala o síntesis de péptidos en fase de solución, dependiendo del rendimiento y la pureza deseados. El proceso incluye el uso de sintetizadores de péptidos automatizados, que pueden manejar eficientemente los ciclos repetitivos de desprotección y acoplamiento necesarios para el ensamblaje de péptidos.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Glutaminil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitinil-L-alanina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de enlaces disulfuro si hay residuos de cisteína presentes.
Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, si los hay, dentro del péptido.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en las cadenas laterales de los aminoácidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, ácido performico.
Agentes reductores: Ditiotreitol (DTT), β-mercaptoetanol.
Reactivos de sustitución: Varios agentes alquilantes, dependiendo de la modificación deseada.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de péptidos oxidados, mientras que la reducción puede producir formas reducidas del péptido.
Aplicaciones Científicas De Investigación
L-Glutaminil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitinil-L-alanina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Explorado para posibles aplicaciones terapéuticas, como en sistemas de administración de fármacos y como un péptido bioactivo con funciones biológicas específicas.
Industria: Utilizado en el desarrollo de materiales basados en péptidos y como componente en varios ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de L-Glutaminil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitinil-L-alanina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo diaminometilideno puede desempeñar un papel crucial en la unión a estos objetivos, influyendo en la actividad biológica del compuesto. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y otros procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
L-Glutaminil-L-isoleucil-L-ornitinil-L-alanina: Carece del grupo diaminometilideno, lo que puede resultar en una actividad biológica diferente.
L-Glutaminil-L-isoleucil-N~5~-(metil)-L-ornitinil-L-alanina: Contiene un grupo metilo en lugar del grupo diaminometilideno, lo que lleva a variaciones en la reactividad química y los efectos biológicos.
Singularidad
L-Glutaminil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitinil-L-alanina es única debido a la presencia del grupo diaminometilideno, que puede influir significativamente en sus propiedades químicas e interacciones con los objetivos biológicos.
Propiedades
Número CAS |
798541-03-4 |
|---|---|
Fórmula molecular |
C20H38N8O6 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H38N8O6/c1-4-10(2)15(28-16(30)12(21)7-8-14(22)29)18(32)27-13(6-5-9-25-20(23)24)17(31)26-11(3)19(33)34/h10-13,15H,4-9,21H2,1-3H3,(H2,22,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,23,24,25)/t10-,11-,12-,13-,15-/m0/s1 |
Clave InChI |
QXTXQUFBNIQJFP-CXOVXGEYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)


![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)


![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)
![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

